

Introduction: Navigating the Data Landscape for a Niche Synthetic Intermediate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **7-bromoisobenzofuran-1(3H)-one**

Cat. No.: **B1589948**

[Get Quote](#)

7-Bromoisobenzofuran-1(3H)-one, also known as 7-bromophthalide, is a halogenated derivative of the phthalide scaffold. Phthalides are a class of bicyclic lactones that serve as crucial building blocks in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and dyes.^[1] The introduction of a bromine atom onto the aromatic ring significantly alters the molecule's electronic properties and reactivity, making it a valuable intermediate for introducing the isobenzofuranone moiety into more complex structures via cross-coupling reactions.

This guide is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of the physicochemical properties of **7-bromoisobenzofuran-1(3H)-one** (CAS Number: 105694-44-8). It must be noted that while the identities of this specific isomer are confirmed in commercial and chemical databases, extensive, publicly available experimental data on its specific properties are limited.^[2] This is a common challenge in chemical research when dealing with niche or novel intermediates.

Therefore, this document adopts a dual approach. First, it presents the confirmed foundational data for **7-bromoisobenzofuran-1(3H)-one**. Second, it provides a robust framework for its complete experimental characterization by detailing authoritative, field-proven protocols. To establish a predictive context, we will draw comparisons with the well-characterized parent compound, phthalide, and its more extensively studied isomer, 5-bromoisobenzofuran-1(3H)-one. This methodology provides not just the known data, but a practical guide to generating a complete, reliable physicochemical profile.

Core Molecular and Structural Identity

The foundational identity of a compound is the bedrock of all further investigation. The structure, formula, and molecular weight are undisputed and critical for stoichiometric calculations and spectral interpretation.

Property	Value	Source(s)
Chemical Name	7-Bromoiso benzofuran-1(3H)-one	
Synonym(s)	7-Bromophthalide	
CAS Number	105694-44-8	
Molecular Formula	C ₈ H ₅ BrO ₂	
Molecular Weight	213.03 g/mol	
Chemical Structure		

Physicochemical Properties: A Comparative and Predictive Analysis

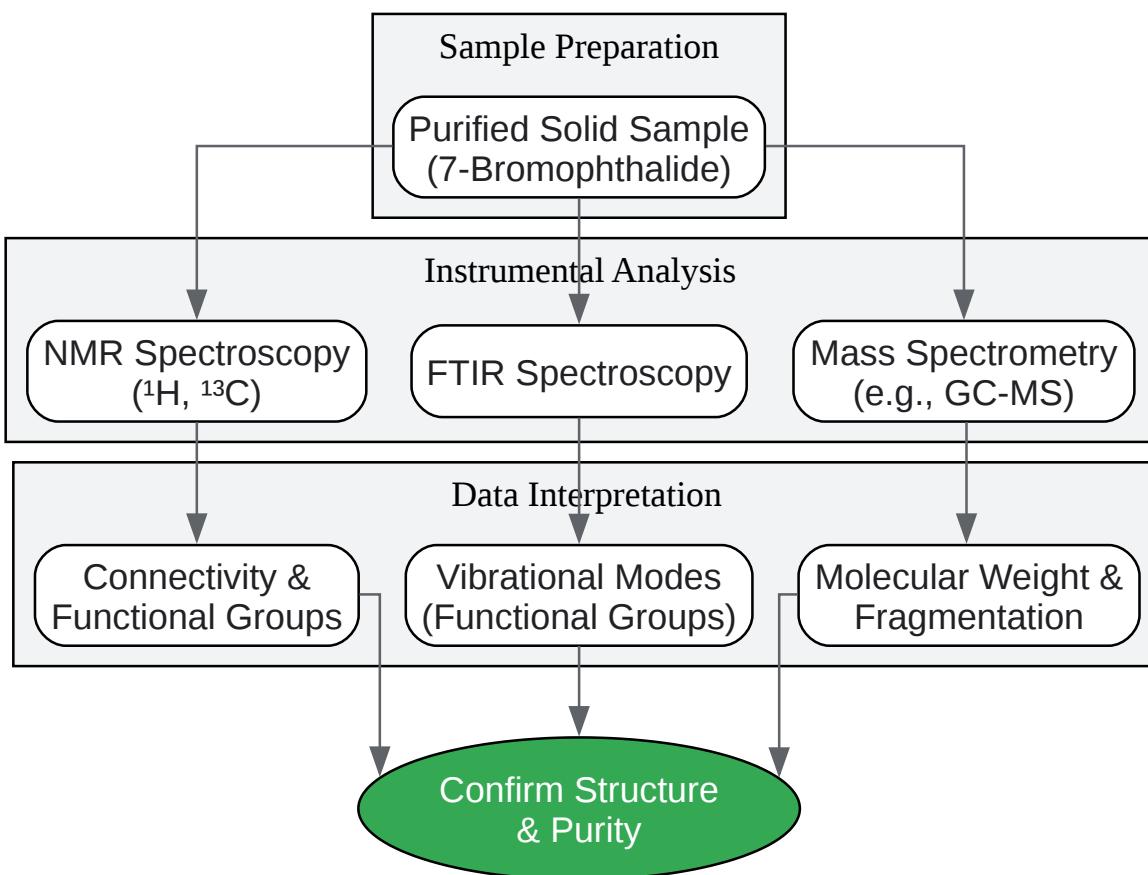
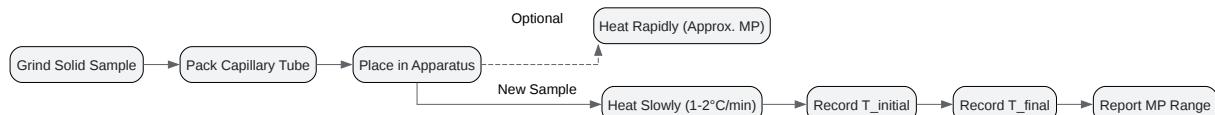
Direct experimental values for properties such as melting point and solubility for the 7-bromo isomer are not readily available in peer-reviewed literature. However, we can predict a likely range and behavior by comparing it to its parent and a well-documented isomer. The position of the bromine atom influences crystal lattice packing and intermolecular forces, which directly impacts these physical properties.

Property	Phthalide (Parent Compound)	5-Bromoisobenzofuran-1(3H)-one (Isomer)	7-Bromoisobenzofuran-1(3H)-one (Target)
CAS Number	87-41-2	64169-34-2	105694-44-8
Molecular Weight	134.13 g/mol [3]	213.03 g/mol [4]	213.03 g/mol
Physical Form	White crystalline solid [5]	Solid [6]	Expected to be a solid at room temp.
Melting Point	72-75 °C [5]	162-166 °C [6]	Predicted: >100 °C, likely distinct from 5-bromo isomer
Boiling Point	290 °C [5]	377.7±42.0 °C at 760 mmHg (Predicted) [6]	Predicted: >300 °C
Water Solubility	6.95 g/L (Predicted) [7]	Poorly soluble (Expected)	Predicted: Low aqueous solubility
Organic Solvents	Soluble in polar organics like methanol, DMSO [5]	Soluble in common organic solvents	Predicted: Soluble in polar aprotic solvents (e.g., DMSO, DMF, Acetone) and chlorinated solvents (e.g., DCM, Chloroform)

Expert Rationale: The significant increase in melting point from phthalide to 5-bromophthalide is expected due to the larger mass and increased van der Waals forces from the bromine atom, as well as potential changes in crystal packing symmetry. We can confidently predict that 7-bromophthalide will also have a significantly higher melting point than the parent phthalide. Its exact melting point relative to the 5-bromo isomer would depend on the specific crystal lattice energy, which is difficult to predict without experimental data. The bromine atom's electron-withdrawing nature and the overall increase in molecular weight would predictably decrease its solubility in water compared to phthalide.

Authoritative Experimental Protocols for Full Characterization

To bridge the data gap, the following section details the standard, self-validating experimental protocols required to fully characterize the physicochemical properties of **7-bromoisobenzofuran-1(3H)-one**.



Melting Point Determination

Causality: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp, narrow melting range (typically $<1^{\circ}\text{C}$) is characteristic of a pure compound, while impurities depress and broaden the melting range. This protocol uses the capillary method, which ensures uniform and controlled heating.

Step-by-Step Protocol:

- **Sample Preparation:** Finely grind a small amount (1-2 mg) of **7-bromoisobenzofuran-1(3H)-one** into a powder.
- **Capillary Loading:** Pack the powdered sample into a glass capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.^[8]
- **Apparatus Setup:** Place the loaded capillary into a melting point apparatus (e.g., a Mel-Temp or Thiele tube).
- **Rapid Determination (Optional but Recommended):** Heat the sample rapidly ($10-20^{\circ}\text{C}/\text{min}$) to find an approximate melting range. Allow the apparatus to cool.^[9]
- **Accurate Determination:** Using a fresh sample, heat the apparatus to $\sim 15^{\circ}\text{C}$ below the approximate melting point. Then, reduce the heating rate to $1-2^{\circ}\text{C}$ per minute.^[8]
- **Data Recording:** Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2). The melting point is reported as the range $T_1 - T_2$.^[10]

Workflow Visualization:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmatutor.org [pharmatutor.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Phthalide | C8H6O2 | CID 6885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromophthalide | C8H5BrO2 | CID 603144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 5-Bromophthalide | CAS#:64169-34-2 | Chemsoc [chemsoc.com]
- 7. Showing Compound Phthalide (FDB010076) - FooDB [foodb.ca]
- 8. youtube.com [youtube.com]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. byjus.com [byjus.com]
- To cite this document: BenchChem. [Introduction: Navigating the Data Landscape for a Niche Synthetic Intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1589948#physicochemical-properties-of-7-bromoisobenzofuran-1-3h-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com